Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate
Overview
Description
Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures Comparison
A study compared the crystal structures of bromo-hydroxy-benzoic acid derivatives, including methyl 4-bromo-2-(methoxymethoxy)benzoate. These compounds form two-dimensional architectures primarily through C—H⋯O hydrogen bonds, and Br⋯O interactions. This research aids in understanding the molecular arrangements and potential applications of these derivatives in various fields (Suchetan et al., 2016).
Synthesis and Reactions
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a structurally related compound, has been synthesized and analyzed via X-ray analysis. This compound serves as a synthetic equivalent in reactions with other chemicals, demonstrating its potential in synthetic organic chemistry (Vasin et al., 2016).
Application in Photodynamic Therapy
A related study synthesized a new zinc phthalocyanine derivative with significant potential for Type II photosensitizers in cancer treatment in photodynamic therapy. This derivative, which has similarities in structure and function to methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate, shows promise in medical applications, particularly in oncology (Pişkin et al., 2020).
Corrosion Inhibition
A study on the synthesis of related benzoate compounds indicated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This implies potential applications of this compound in materials science and engineering (Arrousse et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, making these compounds valuable for the development of new therapeutic agents .
Mode of Action
It is known that the compound is an ester . Ester groups can participate in various chemical reactions, including hydrolysis and condensation, which could potentially influence its interaction with its targets .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways . These effects can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
The compound’s ester group could potentially influence its bioavailability . Ester groups are often used in drug design to improve a compound’s solubility and absorption .
Result of Action
Similar compounds have been found to have a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Methyl 4-bromo-3-hydroxy-2-(prop-2-en-1-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can alter metabolic pathways and affect the overall biochemical environment.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell cycle regulation . This inhibition can result in altered phosphorylation states of key proteins, ultimately affecting cellular processes such as growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential cytotoxicity at higher concentrations over prolonged exposure periods.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, it may exhibit therapeutic effects, while higher dosages can lead to toxicity. For example, in rodent models, low doses have been associated with anti-inflammatory effects, whereas high doses have resulted in hepatotoxicity and other adverse effects . Understanding the dosage thresholds is crucial for its safe application in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic products of this compound can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . This interaction can affect its localization and accumulation, influencing its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
methyl 4-bromo-3-hydroxy-2-prop-2-enylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-4-7-8(11(14)15-2)5-6-9(12)10(7)13/h3,5-6,13H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUGKMBBGAFSAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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